Menatetrenone Epoxide
Overview
Description
This compound is characterized by the formal epoxidation across the 2,3-double bond of menatetrenone . Menatetrenone Epoxide is a member of the class of tetralins and has significant biological and chemical properties that make it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Menatetrenone Epoxide, also known as Menaquinone 4 2,3-Epoxide, primarily targets osteocalcin , a protein that plays a crucial role in the regulation of bone mineralization .
Mode of Action
This compound interacts with its target, osteocalcin, by decreasing the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) . This interaction results in changes that are beneficial for the management of osteoporosis .
Biochemical Pathways
This compound affects the biochemical pathway involving the conversion of undercarboxylated osteocalcin (ucOC) to carboxylated osteocalcin (cOC). This process is facilitated by this compound acting as a cofactor . The carboxylation of osteocalcin allows for the proper deposition of calcium in bones, which is crucial for maintaining bone health .
Pharmacokinetics
It’s known that the plasma half-life of this compound can be influenced by the oxyethylene units of the pluronic in the formulation .
Result of Action
The action of this compound results in a significant decrease in ucOC and a potential improvement in lumbar Bone Mineral Density (BMD) in osteoporotic patients . Its benefit in fracture risk control is uncertain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which refers to the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . .
Biochemical Analysis
Biochemical Properties
Menatetrenone Epoxide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR) .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes . For instance, it has been shown to alter the hematopoiesis-supportive capability of human bone marrow mesenchymal stromal/stem cells (BM-MSCs) . It also has clinical benefits for osteoporosis and cytopenia .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level . It decreases the ratio of undercarboxylated osteocalcin to osteocalcin (ucOC/OC) and improves lumbar bone mineral density (BMD) compared with placebo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways . Within the cell, vitamin K undergoes electron reduction to a reduced form of vitamin K (called vitamin K hydroquinone) by the enzyme vitamin K epoxide reductase (or VKOR). Another enzyme then oxidizes vitamin K hydroquinone to allow carboxylation of Glu to Gla .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Menatetrenone Epoxide typically involves the epoxidation of menatetrenone. This process can be achieved using various oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where menatetrenone is subjected to epoxidation under optimized conditions. The process includes the purification of the product through techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Menatetrenone Epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide back to the original menatetrenone or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracids, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amino or thiol derivatives of this compound .
Scientific Research Applications
Menatetrenone Epoxide has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in the metabolism of vitamin K.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of osteoporosis and other bone-related disorders
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Menatetrenone Epoxide is similar to other vitamin K derivatives, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique epoxide structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the specific roles of epoxides in biological systems and for developing targeted therapeutic agents .
Properties
IUPAC Name |
7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHANAISKEZFG-GHDNBGIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439848 | |
Record name | Menatetrenone Epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-86-2 | |
Record name | Menatetrenone Epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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